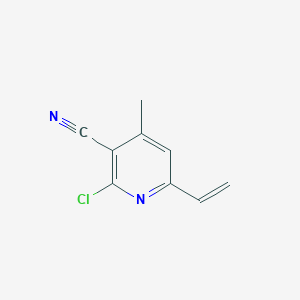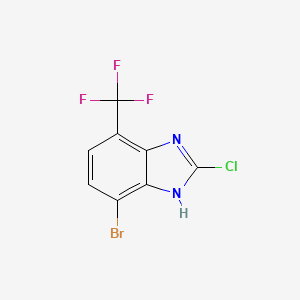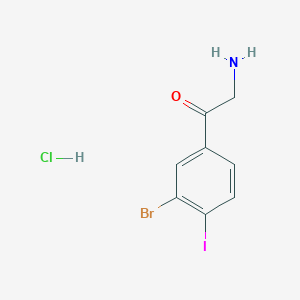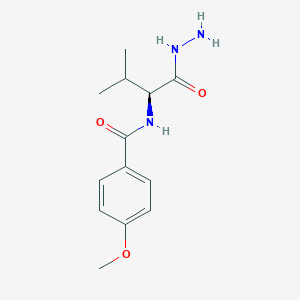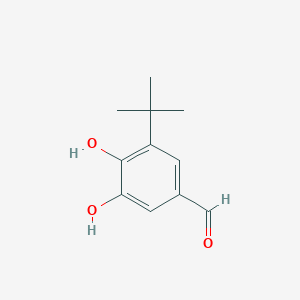
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is an organic compound characterized by the presence of a tert-butyl group attached to a benzene ring, which also contains two hydroxyl groups and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-4,5-dihydroxybenzaldehyde typically involves the introduction of the tert-butyl group and the hydroxyl groups onto a benzene ring, followed by the formylation of the ring to introduce the aldehyde group. One common method involves the use of tert-butyl hydroperoxide and a suitable catalyst to introduce the tert-butyl group. The hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide. The formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group and hydroxyl groups in a controlled manner, followed by formylation in a batch or continuous flow setup. This approach minimizes side reactions and allows for better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: 3-(Tert-butyl)-4,5-dihydroxybenzoic acid.
Reduction: 3-(Tert-butyl)-4,5-dihydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is largely dependent on its chemical structure. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the aldehyde group can undergo nucleophilic addition reactions. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects such as antioxidant or anti-inflammatory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but lacks one hydroxyl group.
2,4,6-Tri-tert-butylphenol: Contains three tert-butyl groups but lacks hydroxyl and aldehyde groups.
Butylated hydroxyanisole (BHA): Contains tert-butyl groups and hydroxyl groups but differs in the position and number of functional groups.
Uniqueness
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and aldehyde groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-tert-butyl-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-4-7(6-12)5-9(13)10(8)14/h4-6,13-14H,1-3H3 |
InChI-Schlüssel |
LXROEFVRYKLZBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)

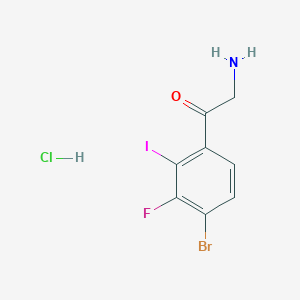
![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)
